molecular formula C58H91N13O20 B605493 Amphomycin CAS No. 1402-82-0

Amphomycin

Cat. No.: B605493
CAS No.: 1402-82-0
M. Wt: 1290.4 g/mol
InChI Key: XBNDESPXQUOOBQ-LSMLZNGOSA-N
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Safety and Hazards

Safety data sheets advise avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Amphomycin . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

New antibiotics with novel mechanisms of action are urgently needed to combat bacterial resistance. Bacterial lipopeptides, such as Amphomycin, are a promising source of such antibiotics as they can inhibit bacterial growth through diverse mechanisms . The development of novel therapeutic agents against multidrug-resistant Gram-positive pathogens is seen as a potential future direction .

Biochemical Analysis

Biochemical Properties

Amphomycin interacts with various biomolecules, playing a significant role in biochemical reactions. It forms a complex with dolichylmonophosphate in the presence of calcium . This interaction is facilitated by the fatty acylated aspartic acid residue at the N-terminus of the lipopeptide and the phosphate head group of dolichylmonophosphate .

Cellular Effects

This compound exhibits potent effects on various types of cells. It can bind and induce perturbation in cell membranes, leading to permeation of molecules, alteration of morphology, disruption of cellular homeostasis, and activation of cell death . These effects are particularly pronounced in pathogenic microorganisms, including parasitic protists .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with C55-P , a bacterial cell wall precursor . High-resolution crystal structures indicate that this compound-like lipopeptides adopt a unique crystal packing that governs their interaction with C55-P, providing an explanation for their antibacterial effect .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-treated Staphylococcus aureus shows reduced lysyl-ε-amide peak due to cell-wall thinning, and increased lysyl-ε-amine peak due to accumulation of Park’s nucleotide . These effects are consistent with this compound’s inhibition of cell wall biosynthesis by targeting steps at or prior to PG transglycosylation .

Subcellular Localization

Studies with microsomal membranes from hen oviduct suggested that dolichylmonophosphate, which forms a complex with this compound, is located on the cytoplasmic side of the membrane .

Chemical Reactions Analysis

Types of Reactions: Amphomycin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various this compound analogues with modified antimicrobial activities. These analogues are often studied to understand the structure-activity relationship and to develop more potent antibiotics .

Comparison with Similar Compounds

Amphomycin is part of a class of lipopeptide antibiotics that includes other compounds such as:

Uniqueness of this compound: this compound is unique in its ability to target lipid II, a crucial component of bacterial cell wall synthesis. This makes it particularly effective against Gram-positive bacteria and a valuable tool in the fight against antibiotic-resistant infections .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Amphomycin involves the coupling of two amino acids, L-phenylalanine and L-ornithine, followed by a series of chemical reactions to form the final product.", "Starting Materials": [ "L-phenylalanine", "L-ornithine", "Boc-anhydride", "DCC", "TFA", "HCl", "NaOH", "NaHCO3", "NaCl", "EtOAc", "MeOH", "H2O" ], "Reaction": [ "Protection of L-phenylalanine with Boc-anhydride and DCC", "Coupling of Boc-L-phenylalanine with L-ornithine using DCC", "Deprotection of Boc groups using TFA", "Conversion of carboxylic acid to amide using HCl and NaOH", "Formation of cyclic peptide using NaHCO3", "Purification of product using column chromatography with EtOAc/MeOH/H2O as eluent" ] }

CAS No.

1402-82-0

Molecular Formula

C58H91N13O20

Molecular Weight

1290.4 g/mol

IUPAC Name

(2R,3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-[(3S,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazin-3-yl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-amino-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-3-carboxy-2-[[(E)-10-methyldodec-3-enoyl]amino]propanoyl]amino]-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)68-46(31(5)58(90)91)54(86)65-35(25-43(77)78)50(82)60-27-40(73)64-34(24-42(75)76)49(81)61-28-41(74)66-47(32(6)59)55(87)67-45(29(2)3)56(88)71-23-17-20-38(71)52(84)62-33(7)48-57(89)70-22-16-15-19-37(70)53(85)69-48/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,83)(H,69,85)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12+/t30?,31-,32+,33+,34+,35+,36+,37-,38+,45+,46+,47-,48+/m1/s1

InChI Key

XBNDESPXQUOOBQ-LSMLZNGOSA-N

Isomeric SMILES

CCC(C)CCCCC/C=C/CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@H]([C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)[C@H]2C(=O)N3CCCC[C@@H]3C(=O)N2

SMILES

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC1C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C3CCCCN3C1=O)C(C)C(=O)O)CC(=O)O)CC(=O)O)C(C)N)C(C)C)C

Canonical SMILES

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C2C(=O)N3CCCCC3C(=O)N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Amphomycin

Origin of Product

United States
Customer
Q & A

Q1: What is the mechanism of action of amphomycin?

A1: this compound is a lipopeptide antibiotic that inhibits bacterial cell wall synthesis by specifically targeting undecaprenyl phosphate (C55-P). [] C55-P is a crucial lipid carrier molecule involved in the transport of peptidoglycan precursors across the bacterial cell membrane. [, , ] By binding to C55-P, this compound disrupts the availability of this essential carrier lipid, thereby halting the construction of the bacterial cell wall and leading to bacterial cell death. [, ]

Q2: How does this compound’s interaction with C55-P differ from daptomycin, another lipopeptide antibiotic?

A2: While both are calcium-dependent lipopeptide antibiotics, this compound and daptomycin exhibit distinct mechanisms of action. [] Unlike daptomycin, which targets the bacterial cell membrane directly, this compound specifically interacts with C55-P, the lipid carrier in peptidoglycan synthesis. [, ] This distinct mechanism of action results in minimal cross-resistance between this compound and daptomycin. []

Q3: What is the chemical structure of this compound?

A3: this compound is a cyclic lipopeptide antibiotic. [, ] Its core structure comprises a cyclic decapeptide linked to an exocyclic amino acid and a fatty acid residue. [] This unique structure is crucial for its calcium-dependent activity and interaction with C55-P. [, ]

Q4: What is the significance of the calcium dependence of this compound?

A4: The activity of this compound is calcium-dependent, meaning it requires the presence of calcium ions (Ca2+) for optimal function. [, ] Structural studies have shown that calcium binding to this compound induces a specific conformation essential for its interaction with C55-P. []

Q5: What are the structural features of this compound crucial for its activity?

A5: The cyclic decapeptide core, the exocyclic amino acid, and the fatty acid side chain are critical structural elements of this compound. [] Modifications to these components can significantly influence its antibacterial activity, potency, and selectivity. [, ]

Q6: What is the stereochemistry of the fatty acid component in this compound?

A6: The major constituent fatty acid in this compound is cis-3-anteisotridecenoic acid. [] The cis configuration of the double bond is essential for its biological activity. []

Q7: How stable is this compound under different conditions?

A7: While the provided research doesn't offer specific stability data for this compound, it highlights formulation strategies to improve its stability, solubility, and bioavailability. []

Q8: What are some formulation approaches for enhancing this compound's stability and bioavailability?

A8: Although specific strategies for this compound weren't detailed, the research mentions that formulation optimization is crucial for enhancing the stability and bioavailability of lipopeptide antibiotics. []

Q9: Are there any known this compound analogues, and how do their structures differ?

A9: Yes, several this compound analogues have been identified, including friulimicins, aspartocins, and glycinocins. [, , ] These analogues often share a similar cyclic peptide core but differ in their fatty acid side chains or specific amino acid substitutions. [, , ] For example, aspartocins D and E differ from this compound only in their fatty acid side chains. []

Q10: How do structural modifications in this compound analogues impact their activity?

A10: Alterations to the peptide core, the fatty acid chain, or the exocyclic amino acid of this compound can significantly affect its antibacterial activity, potency, and target selectivity. [, ] Researchers are exploring these structure-activity relationships to develop more potent and effective this compound-like antibiotics. []

Q11: What types of in vitro assays are used to evaluate this compound's activity?

A11: Researchers employ various in vitro assays, including determining minimum inhibitory concentrations (MICs) against a range of bacterial strains, time-kill assays to assess bactericidal activity, and measuring membrane depolarization. [, ] These assays help characterize the potency, spectrum of activity, and potential mechanism of action of this compound and its analogues. [, ]

Q12: Have there been any in vivo studies on this compound?

A12: Yes, the research mentions in vivo studies evaluating this compound's pharmacokinetic/pharmacodynamic (PK/PD) properties. [] These studies used animal models to assess its absorption, distribution, metabolism, excretion, and efficacy against specific bacterial infections. [] Notably, MX-2401, an this compound analogue, showed promise in treating infections caused by antibiotic-resistant Gram-positive bacteria in animal models. [, ]

Q13: Are there known mechanisms of resistance to this compound?

A13: While the provided research doesn’t delve into specific resistance mechanisms for this compound, it highlights the limited cross-resistance observed between MX-2401 and other antibiotics, including daptomycin. [] This suggests a unique mechanism of action that potentially mitigates the rapid development of resistance. []

Q14: What is the current clinical relevance of this compound?

A14: Although this compound itself was withdrawn from clinical use, it serves as a valuable scaffold for developing novel lipopeptide antibiotics. [] Researchers are actively exploring this compound analogues with improved pharmacological properties and expanded-spectrum activity against resistant Gram-positive bacteria. [, , ]

Q15: What are some potential future directions for this compound research?

A15: Continued research on this compound focuses on:

  • Optimizing the structure of this compound analogues to improve potency, spectrum of activity, and pharmacokinetic properties. [, ]
  • Elucidating the precise molecular interactions between this compound and C55-P using computational chemistry and structural biology techniques. [, ]
  • Developing novel drug delivery systems to enhance the efficacy and reduce the toxicity of this compound-like antibiotics. []

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